molecular formula C17H15NO2 B2643927 1-(3-methoxybenzyl)-2(1H)-quinolinone CAS No. 866155-80-8

1-(3-methoxybenzyl)-2(1H)-quinolinone

Cat. No. B2643927
CAS RN: 866155-80-8
M. Wt: 265.312
InChI Key: INJYEFMPHBLQAI-UHFFFAOYSA-N
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Description

1-(3-methoxybenzyl)-2(1H)-quinolinone is a synthetic compound that belongs to the class of quinoline derivatives. The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

Biomonitoring and Exposure Assessment

Ethoxyquin (EQ), a compound structurally related to 1-(3-methoxybenzyl)-2(1H)-quinolinone, is used as an antioxidant in animal feeds. Despite not being permitted for human food products in the EU, residues of EQ and its metabolites are found in food of animal origin. A human biomonitoring method was developed to assess systemic exposure to EQ in the general population, identifying urinary excretion products and determining toxicokinetic parameters for the major metabolite, EQI. This research highlights the application of such compounds in assessing exposure and potential health risks associated with food consumption (Stoeckelhuber et al., 2020).

Pharmacokinetic Studies

Studies on the pharmacokinetics of structurally similar compounds, like AM-1155, a new 6-fluoro-8-methoxy quinolone, have been conducted. These studies provide insights into the absorption, distribution, metabolism, and excretion of such compounds in humans, offering valuable information for drug development and therapeutic use. The research demonstrates the compound's tolerability and provides details on serum concentrations, elimination half-life, and protein binding, among other pharmacokinetic parameters (Nakashima et al., 1995).

Metabolic Pathway Elucidation

Investigations into the metabolism of related compounds like methaqualone and nitromethaqualone shed light on the metabolic pathways, identifying various metabolites and biotransformation processes. These studies are crucial for understanding the drug's action, potential interactions, and implications for drug design and safety assessments (Stillwell et al., 1975) (Van Boven & Daenens, 1982).

Therapeutic Potential Evaluation

Compounds like OPC-18790, a water-soluble quinolinone derivative, have been evaluated for their therapeutic potential, such as in the treatment of heart failure. These studies assess the compound's pharmacological effects, including venous and arterial vasodilation, inotropic and lusitropic effects, and implications on ventricular-arterial coupling and heart efficiency. Such research is fundamental for the development and optimization of new therapeutic agents (Feldman et al., 1996).

Safety and Hazards

The safety data sheet for a related compound “3-Methoxybenzyl alcohol” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “1-(3-methoxybenzyl)-2(1H)-quinolinone” are not available, related compounds have been studied for their potential in various applications. For example, a novel series of 1,2,3-triazole derivatives has been explored as potential IDO1 inhibitors, which could have implications in cancer immunotherapy .

properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-20-15-7-4-5-13(11-15)12-18-16-8-3-2-6-14(16)9-10-17(18)19/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJYEFMPHBLQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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